molecular formula C19H16BrN5O2S2 B2484901 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1206997-61-6

2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2484901
CAS RN: 1206997-61-6
M. Wt: 490.39
InChI Key: ODBOGGYWFPWWNW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to the one typically involves multiple steps, starting from the preparation of core heterocyclic scaffolds followed by various functionalization reactions. For instance, derivatives of 1,3,4-thiadiazol have been synthesized by reacting appropriate precursors under conditions designed to facilitate the formation of the desired heterocyclic rings, as demonstrated in the synthesis of N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives (Wang et al., 2010).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple heterocyclic systems, which significantly influences their chemical behavior and interaction with biological targets. Studies on structurally related compounds, like those involving N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, highlight the role of heteroatoms and halogen substituents in defining the spatial arrangement and electronic properties of these molecules (Boechat et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving the compound of interest are likely to be influenced by the reactivity of the functional groups present in its structure. For instance, reactions involving nucleophilic substitution, addition to double bonds, and interactions with electrophiles are common. The presence of the imidazole and thiadiazole rings often facilitates reactions with a variety of reagents, leading to a broad spectrum of derivatives with potential biological activity (Ramalingam et al., 2019).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are closely tied to their molecular architecture. For instance, the crystal structure of related compounds reveals intricate details about molecular packing, hydrogen bonding, and other intermolecular interactions, which are critical for understanding their stability, solubility, and reactivity (Boechat et al., 2011).

Scientific Research Applications

Antimicrobial and Antifungal Activity

A series of compounds related to the chemical structure of interest have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds have shown promising results against a variety of bacterial and fungal strains, indicating their potential as therapeutic agents in combating infections. The antimicrobial activities were assessed using the microbroth dilution technique, highlighting some compounds' effectiveness against Mycobacterium tuberculosis, a significant finding given the global challenge of tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).

Anticancer Potential

Research into compounds with a similar molecular framework has also uncovered potential anticancer properties. Studies involving N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds have demonstrated significant cytotoxic activities against various cancer cell lines, including breast cancer. This suggests a promising avenue for developing new anticancer therapies, with certain derivatives showing potent efficacy comparable to known anticancer drugs (Abu-Melha, 2021).

Antifibrotic and Anticancer Activity

The synthesis of amino(imino)thiazolidinone derivatives has been explored for their antifibrotic and anticancer activities. Some compounds within this group have demonstrated high levels of antifibrotic activity, comparable to Pirfenidone, a known antifibrotic agent, without exhibiting significant cytotoxicity. This dual functionality makes them attractive candidates for further development into therapeutic agents (Kaminskyy et al., 2016).

Antiprotozoal and Antimicrobial Efficacy

Compounds bearing the imidazo[1,2-a]pyridine structure, closely related to the chemical of interest, have shown strong DNA affinities and significant in vitro and in vivo activities against protozoal infections. Their high potency against Trypanosoma brucei rhodesiense and Plasmodium falciparum highlights their potential as novel antiprotozoal agents. Furthermore, these compounds' oral activity in animal models suggests their suitability for further development into therapeutic drugs (Ismail et al., 2004).

properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN5O2S2/c1-12-23-24-18(29-12)22-17(26)11-28-19-21-9-16(13-4-6-14(20)7-5-13)25(19)10-15-3-2-8-27-15/h2-9H,10-11H2,1H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBOGGYWFPWWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2CC3=CC=CO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

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